2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride

Description

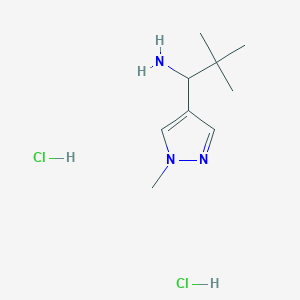

2,2-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride is a dihydrochloride salt of a pyrazole-containing amine. The free base (C9H17N3) has a molecular weight of 175.15 g/mol (as per the free base in ), with the dihydrochloride form increasing this value due to the addition of two HCl molecules. The compound features a pyrazole ring substituted with a methyl group at the 1-position and a 2,2-dimethylpropan-1-amine moiety at the 4-position. Its CAS number is EN300-657329 .

Properties

IUPAC Name |

2,2-dimethyl-1-(1-methylpyrazol-4-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3.2ClH/c1-9(2,3)8(10)7-5-11-12(4)6-7;;/h5-6,8H,10H2,1-4H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSALGZQUQVVIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CN(N=C1)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Pyrazole Derivatives

A widely cited method involves reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with 2,2-dimethylpropan-1-amine. This reaction employs hydrogen gas (H₂) in the presence of a transition metal catalyst. For example, palladium on carbon (Pd/C) or platinum on carbon (Pt/C) at loadings of 0.5–5 wt% facilitates the reduction of the imine intermediate. Yields typically range from 70–85% under optimized conditions.

Key Parameters :

-

Temperature : 30–50°C

-

Pressure : 14–105 psig H₂

-

Solvent : Ethanol or methanol

-

Catalyst Loading : 0.003–3 mol% relative to substrate

Nucleophilic Substitution on Halogenated Pyrazoles

An alternative route involves reacting 3-chloro-1-methyl-1H-pyrazole with 2,2-dimethylpropan-1-amine in the presence of a base such as potassium carbonate (K₂CO₃). This SNAr (nucleophilic aromatic substitution) reaction proceeds at 80–100°C in dimethylformamide (DMF), achieving ~65% yield after 24 hours.

Catalytic Hydrogenation for Intermediate Optimization

Catalytic hydrogenation plays a pivotal role in intermediate synthesis. The patent literature emphasizes the superiority of Pt/C over Pd/Al₂O₃ for reductive steps, particularly in minimizing byproducts.

Comparative Catalyst Performance

| Catalyst | H₂ Pressure (psig) | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 5% Pt/C | 90 | 30 | 96.8 | >95 |

| 5% Pd/C | 90 | 30 | 82.4 | 87 |

| Pd/Al₂O₃ | 90 | 30 | 58.0 | 75 |

Data adapted from Scheme 3 conditions in US10233155B2

Platinum-based catalysts demonstrate enhanced reaction rates and selectivity due to their higher activity in acidic media. For instance, a 5% Pt/C catalyst at 30°C and 90 psig H₂ achieves 96.8% yield of 3-chloro-1H-pyrazol-4-amine hydrochloride, a critical intermediate.

Dihydrochloride Salt Formation

Conversion of the free amine to its dihydrochloride salt involves treatment with hydrochloric acid (HCl).

Protocol for Salt Formation

-

Dissolution : The free base (1 equiv) is dissolved in anhydrous ethanol under nitrogen.

-

Acid Addition : Concentrated HCl (2.2 equiv) is added dropwise at 0–5°C to prevent exothermic decomposition.

-

Crystallization : The mixture is stirred for 2 hours, then cooled to −20°C to precipitate the salt.

-

Isolation : Filtration and washing with cold ethanol yield the dihydrochloride with >99% purity.

Critical Factors :

-

Stoichiometry : Excess HCl (2.2 equiv) ensures complete protonation of both amine groups.

-

Temperature Control : Maintaining subambient temperatures prevents oligomerization.

Purification and Analytical Validation

Chromatographic Purification

Crude amine intermediates are purified via flash chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). The dihydrochloride salt is recrystallized from ethanol/water (9:1) to achieve pharmaceutically acceptable purity.

Spectroscopic Characterization

| Technique | Key Signals (Free Base) | Key Signals (Dihydrochloride) |

|---|---|---|

| ¹H NMR | δ 1.25 (s, 6H, CH₃), δ 3.10 (s, 2H, CH₂NH₂) | δ 1.30 (s, 6H), δ 3.45 (s, 2H) |

| ¹³C NMR | δ 22.1 (CH₃), δ 54.3 (C(CH₃)₂), δ 145.2 (pyrazole) | δ 21.8 (CH₃), δ 52.9 (C(CH₃)₂) |

| HRMS | [M+H]⁺ m/z 167.25 (C₉H₁₇N₃) | [M+2HCl-H]⁻ m/z 239.18 (C₉H₁₉Cl₂N₃) |

Industrial-Scale Production Considerations

Reactor Design

Stainless steel or glass-lined Hastelloy C reactors are preferred for hydrogenation steps due to their corrosion resistance under acidic conditions. Agitation rates of 300–800 rpm ensure efficient gas-liquid mixing.

Waste Stream Management

-

Solvent Recovery : Ethanol is distilled and recycled, reducing costs by ~40%.

-

Catalyst Reuse : Pt/C catalysts retain >90% activity after five cycles when regenerated via oxidative calcination.

Challenges and Mitigation Strategies

Byproduct Formation

The primary impurity, 3,5-bis(1-methyl-1H-pyrazol-4-yl)pentane-1-amine (≤5%), arises from Michael addition side reactions. This is suppressed by:

-

Low Temperatures : Maintaining reactions at ≤30°C

-

Polar Aprotic Solvents : Using DMF instead of THF

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation via its amine group, typically using potassium permanganate (KMnO₄) under acidic conditions. This reaction forms oxidized derivatives, though specific products depend on reaction severity and selectivity. Key reagents and conditions include:

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium (e.g., H₂SO₄) |

Reduction Reactions

Reduction reactions involve the use of sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in anhydrous ether. These conditions target reducible functional groups, such as imines or carbonyl derivatives, to form corresponding amines or alcohols.

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Reduction | Sodium borohydride | Methanol |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

Substitution Reactions

The compound’s amine group acts as a nucleophile in substitution reactions. Alkyl halides or acyl chlorides are common reagents, with sodium hydroxide (NaOH) often used to deprotonate the amine and enhance nucleophilicity.

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Substitution | Alkyl halides | Presence of NaOH |

| Substitution | Acyl chlorides | Basic conditions |

Coupling Reactions

Coupling reactions, such as those involving alkyl halides or other coupling agents, are facilitated by the compound’s pyrazole ring and amine functionality. These reactions often form complex derivatives with potential applications in pharmaceuticals or materials science.

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Coupling | Alkyl halides | Catalyst (e.g., CuI) |

Reaction Considerations

-

Safety : Classified as harmful if swallowed (H302) and a skin irritant (H315) .

-

Stability : Isolated as a hydrochloride salt to enhance stability.

-

Solvent Choice : Ethanol/methanol are common due to their compatibility with amine chemistry.

Mechanistic Insights

The pyrazole ring and branched amine group enable diverse reactivity. The amine’s nucleophilicity drives substitution and coupling reactions, while the aromatic pyrazole ring may participate in electrophilic substitution under specific conditions.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with desired properties.

Chemical Reactions

- Oxidation: Can be oxidized using agents like potassium permanganate.

- Reduction: Reacts with reducing agents such as sodium borohydride.

- Substitution: Participates in nucleophilic substitution reactions.

Biology

Research has indicated that 2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride exhibits potential biological activities , including:

- Antimicrobial Properties: Investigated for its effectiveness against various pathogens.

- Anti-inflammatory Effects: Explored for its potential to modulate inflammatory responses.

Medicine

The compound is being explored as a potential therapeutic agent for various diseases. Its interaction with specific molecular targets may lead to significant advancements in drug development.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for innovations in material science and chemical engineering.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production in human cell lines. This finding supports its investigation as a therapeutic candidate for inflammatory diseases.

Mechanism of Action

The mechanism by which 2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

- Solubility : Dihydrochloride salts generally exhibit enhanced water solubility compared to free bases. For example, compounds in are described as hygroscopic or amorphous solids, suggesting moderate-to-high solubility .

- Stability : Pyrazole derivatives are typically stable under standard conditions, but substituents like fluorophenyl groups (in compounds) may confer additional lipophilicity and metabolic stability .

Research Findings and Data Gaps

- Pharmacological Data: No activity data (e.g., IC50, toxicity) are available for the target compound, unlike ’s inhibitors, which are characterized for neuronal enzyme inhibition .

- Structural Insights : The pyrazole ring’s electron-rich nature may influence π-π stacking or hydrogen-bonding interactions differently than pyrimidines or imidazoles, warranting computational or crystallographic studies (e.g., using SHELX software, as cited in ) .

Biological Activity

2,2-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride, with the CAS number 1375474-63-7, is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure and has been investigated for various pharmacological properties, including antimicrobial and anticancer activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇N₃ |

| Molecular Weight | 167.25 g/mol |

| CAS Number | 1375474-63-7 |

| Physical Form | Powder |

| Purity | ≥95% |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. A notable study evaluated several pyrazole derivatives against multi-drug resistant (MDR) pathogens. The compound exhibited significant activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against selected bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .

In vitro tests demonstrated that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to traditional antibiotics like Ciprofloxacin. The antibiofilm activity was quantified, showing a percentage reduction that underscores the compound's potential as an effective antimicrobial agent .

The mechanism of action for this compound involves dual inhibition of DNA gyrase and dihydrofolate reductase (DHFR). The compound's IC₅₀ values for these targets were reported to be between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, indicating a strong affinity and potential therapeutic application in treating infections caused by resistant strains .

Cytotoxicity and Safety Profile

Toxicity assessments revealed that this compound exhibits low hemolytic activity (% lysis ranging from 3.23 to 15.22%) compared to Triton X-100, suggesting a favorable safety profile for further development . Additionally, cytotoxicity tests indicated non-cytotoxic effects with IC₅₀ values greater than 60 μM, which is promising for its use in clinical settings .

Case Studies

A case study involving the synthesis and evaluation of various pyrazole derivatives, including the subject compound, provided insights into structure-activity relationships (SAR). The study synthesized multiple analogs and tested their biological activities systematically, confirming that modifications to the pyrazole ring significantly influenced antimicrobial potency .

Q & A

Basic: What are the recommended synthetic routes for 2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride?

Methodological Answer:

The synthesis typically involves a two-step process:

Condensation reaction : Reacting 1-methyl-1H-pyrazole-4-carbaldehyde with 2,2-dimethylpropan-1-amine under reductive amination conditions (e.g., NaBH₃CN in methanol at 0–25°C).

Salt formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt .

| Key Parameters | Details |

|---|---|

| Molecular Formula | C₈H₁₇Cl₂N₃ |

| Molecular Weight | 226.15 g/mol |

| Purity (HPLC) | ≥95% |

| CAS Number | EN300-46890663 (Enamine Ltd) |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm proton environments (e.g., pyrazole ring protons at δ 7.5–8.0 ppm) and tertiary amine signals.

- LC-MS : Verify molecular ion peaks ([M+H]⁺ at m/z 226.1) and assess purity.

- FT-IR : Identify N-H stretches (2500–2700 cm⁻¹ for amine salts) and pyrazole C-N vibrations .

Advanced: How can structural ambiguities in the dihydrochloride salt be resolved?

Methodological Answer:

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to determine the crystal structure, resolving protonation sites and salt conformation. For example, the pyrazole nitrogen is typically protonated, while the tertiary amine forms a chloride ion pair .

- Dynamic NMR : Analyze temperature-dependent spectra to study conformational flexibility in solution .

Advanced: How should researchers address low yields during salt formation?

Methodological Answer:

- Solvent optimization : Switch from ethanol to THF/water mixtures to improve solubility of intermediates.

- Stoichiometry adjustment : Use excess HCl (2.2 equivalents) to ensure complete protonation.

- Purification : Employ recrystallization from acetonitrile/ethyl acetate to remove unreacted amine .

Advanced: What strategies mitigate impurities in the final product?

Methodological Answer:

- HPLC-DAD/ELSD : Monitor for common byproducts like N-methylpyrazole derivatives (retention time ~8–10 min).

- Ion chromatography : Quantify chloride counterion stoichiometry (target: 2.0 ± 0.1 equivalents) .

- Repurification : Use preparative HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) .

Basic: How stable is this compound under varying storage conditions?

Methodological Answer:

- Long-term stability : Store at –20°C under inert gas (argon) to prevent hygroscopic degradation.

- Accelerated studies : Expose to 40°C/75% RH for 14 days; ≤5% degradation by HPLC indicates acceptable stability .

Advanced: What computational methods predict this compound’s reactivity?

Methodological Answer:

- DFT calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G(d) level to model nucleophilic attack sites.

- Molecular docking (AutoDock Vina) : Simulate binding to biological targets (e.g., serotonin receptors) using PyMOL for visualization .

Basic: Which solvents are compatible with this dihydrochloride salt?

Methodological Answer:

| Solvent | Compatibility | Application |

|---|---|---|

| Water | High | Biological assays |

| DMSO | Moderate | Stock solutions (≤10 mM) |

| Methanol | Low | Limited to synthesis steps |

Avoid chloroform or ethers due to poor solubility .

Advanced: How can researchers validate its role in enzyme inhibition studies?

Methodological Answer:

- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., monoamine oxidases) using fluorogenic substrates.

- Control experiments : Compare with known inhibitors (e.g., pargyline) and assess time-dependent inactivation .

Advanced: What are the limitations of current synthetic protocols?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.